N-(2-furylmethyl)-N'-(2-methoxy-5-nitrophenyl)thiourea
Description
“N-(2-furylmethyl)-N’-(2-methoxy-5-nitrophenyl)thiourea” is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methoxy-5-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-12-5-4-9(16(17)18)7-11(12)15-13(21)14-8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H2,14,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFFODBSIUSGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-furylmethyl)-N’-(2-methoxy-5-nitrophenyl)thiourea” typically involves the reaction between a furan derivative and a nitrophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
Step 1: Preparation of 2-methoxy-5-nitrophenyl isothiocyanate.
Step 2: Reaction of 2-methoxy-5-nitrophenyl isothiocyanate with 2-furylmethylamine to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
“N-(2-furylmethyl)-N’-(2-methoxy-5-nitrophenyl)thiourea” can undergo various chemical reactions, including:
Oxidation: The furan ring and the thiourea moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of 2-methoxy-5-aminophenyl derivatives.
Substitution: Formation of various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of “N-(2-furylmethyl)-N’-(2-methoxy-5-nitrophenyl)thiourea” depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Catalysis: As a ligand, it can form complexes with metal ions, facilitating various catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-N’-(2-chlorophenyl)thiourea
- N-(2-furylmethyl)-N’-(2-hydroxyphenyl)thiourea
- N-(2-furylmethyl)-N’-(2-methylphenyl)thiourea
Uniqueness
“N-(2-furylmethyl)-N’-(2-methoxy-5-nitrophenyl)thiourea” is unique due to the presence of both a furan ring and a nitrophenyl group, which may impart distinct chemical and biological properties compared to other thiourea derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
